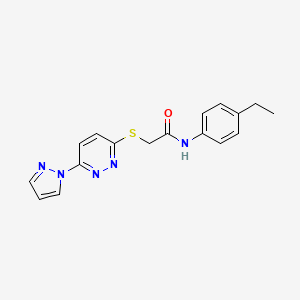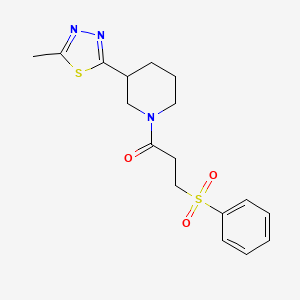![molecular formula C21H17ClN2O3 B2810660 1-[1,1'-Biphenyl]-4-yl-3-(4-chloro-3-nitroanilino)-1-propanone CAS No. 882748-41-6](/img/structure/B2810660.png)
1-[1,1'-Biphenyl]-4-yl-3-(4-chloro-3-nitroanilino)-1-propanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-[1,1’-Biphenyl]-4-yl-3-(4-chloro-3-nitroanilino)-1-propanone” is a complex organic molecule that contains several functional groups. It includes a biphenyl group, a chloro-nitroaniline group, and a propanone (or acetone) group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The biphenyl group would consist of two benzene rings connected by a single bond, the chloro-nitroaniline group would consist of a benzene ring with attached chlorine and nitro groups, and an amino group, and the propanone group would consist of a three-carbon chain with a carbonyl group .Chemical Reactions Analysis
The compound could undergo various chemical reactions depending on the conditions. For example, the nitro group could be reduced to an amino group, the chlorine atom could undergo nucleophilic substitution, and the carbonyl group could undergo addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, its polarity would be influenced by the polar nitro, chloro, and carbonyl groups, which would also affect its solubility in different solvents .Applications De Recherche Scientifique
Asymmetric Synthesis
A study by Choi et al. (2010) highlighted the use of microbial reductases for the asymmetric synthesis of chiral intermediates, such as 3-chloro-1-phenyl-1-propanol, which could be related to the synthesis pathways involving biphenyl compounds. This process showcased the enzyme's high enantioselectivity, offering potential applications in producing antidepressant drugs (Choi et al., 2010).
Antimalarial Activity
Werbel et al. (1986) prepared a series of biphenyl derivatives exhibiting significant antimalarial activity against Plasmodium berghei in mice, highlighting the potential of biphenyl compounds in medicinal chemistry, particularly in developing antimalarial therapeutics (Werbel et al., 1986).
Carbonyl Ylide Behavior
Research by Ibata et al. (1987) on the behavior of carbonyl ylide generated from 3-chloro-3-(p-nitrophenyl)diazirine and acetone provides insights into the reactivity and potential applications of biphenyl compounds in organic synthesis, particularly in cycloaddition reactions (Ibata et al., 1987).
Solubility and Thermodynamics
A study by Hart et al. (2015) on solute transfer into 2-ethoxyethanol from water and the gas phase, involving compounds like biphenyl and derivatives, elucidates the solubility characteristics and thermodynamic behavior of such molecules. This research has implications for understanding the dissolution processes and designing biphenyl-based compounds with desired solubility profiles (Hart et al., 2015).
Electrochemical Studies
Baskar et al. (2012) investigated biphenyl-based compounds for their corrosion inhibition properties, demonstrating the utility of such molecules in protecting metals against corrosion. This application is crucial for industrial processes and materials science (Baskar et al., 2012).
Safety and Hazards
Propriétés
IUPAC Name |
3-(4-chloro-3-nitroanilino)-1-(4-phenylphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O3/c22-19-11-10-18(14-20(19)24(26)27)23-13-12-21(25)17-8-6-16(7-9-17)15-4-2-1-3-5-15/h1-11,14,23H,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JELUAJCRVUSWBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CCNC3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1,1'-Biphenyl]-4-yl-3-(4-chloro-3-nitroanilino)-1-propanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-bromo-1-[(2-chloro-6-fluorophenyl)methyl]-3-methyl-7-(2-oxopropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2810577.png)

![Ethyl 4-(2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamido)benzoate](/img/structure/B2810583.png)
![2-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]ethyl}-7-nitro-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2810584.png)
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2810585.png)
![1-[(2-chloropyridin-3-yl)sulfonyl]-N-(2,2-difluoro-2H-1,3-benzodioxol-5-yl)piperidine-4-carboxamide](/img/structure/B2810586.png)

![5-(4-Chlorophenyl)-2-[(3-chlorophenyl)sulfanyl]nicotinonitrile](/img/structure/B2810588.png)

![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2810591.png)
![5-[(Dimethylamino)methylene]-3-(4-methylphenyl)-1lambda~6~,3-thiazolane-1,1,4-trione](/img/structure/B2810595.png)

![N-(5-chloropyridin-2-yl)-1-[2-(methylsulfanyl)pyridine-3-carbonyl]piperidine-4-carboxamide](/img/structure/B2810599.png)
